molecular formula C11H12 B1595548 2-ethynyl-1,3,5-trimethylbenzene CAS No. 769-26-6

2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548
CAS No.: 769-26-6
M. Wt: 144.21 g/mol
InChI Key: VBEPMNWLWNKUGJ-UHFFFAOYSA-N
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Description

2-ethynyl-1,3,5-trimethylbenzene is an organic compound characterized by the presence of three methyl groups attached to a benzene ring and an acetylene group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

2-ethynyl-1,3,5-trimethylbenzene is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

2,4,6-Trimethylphenylacetylene is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3,5-trimethylbenzene typically involves the alkylation of benzene followed by the introduction of the acetylene group. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with a strong base such as sodium amide in liquid ammonia, which results in the formation of the acetylene derivative.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, is prevalent in large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylene group into an alkene or alkane.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of 2,4,6-trimethylbenzoic acid.

    Reduction: Formation of 2,4,6-trimethylphenylethylene or 2,4,6-trimethylphenylethane.

    Substitution: Formation of halogenated derivatives like 2,4,6-trimethylbromobenzene.

Comparison with Similar Compounds

    Phenylacetylene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.

    2,4,6-Trimethylphenylacetone: Contains a carbonyl group instead of an acetylene group, leading to different reactivity and applications.

    2,4,6-Trimethylphenethylamine: Contains an amine group, making it more basic and suitable for different types of chemical reactions.

Uniqueness: 2-ethynyl-1,3,5-trimethylbenzene is unique due to the presence of both the acetylene group and the three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

2-ethynyl-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-5-11-9(3)6-8(2)7-10(11)4/h1,6-7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPMNWLWNKUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227692
Record name 2,4,6-Trimethylphenylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-26-6
Record name 2-Ethynyl-1,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylphenylacetylene
Source ChemIDplus
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Record name 2,4,6-Trimethylphenylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 769-26-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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